Cas no 69982-02-1 (2-Pyrazinamine,N-(triphenylphosphoranylidene)-)

2-Pyrazinamine,N-(triphenylphosphoranylidene)- structure
69982-02-1 structure
Product name:2-Pyrazinamine,N-(triphenylphosphoranylidene)-
CAS No:69982-02-1
MF:C22H18N3P
MW:355.372185230255
CID:500498
PubChem ID:12470585

2-Pyrazinamine,N-(triphenylphosphoranylidene)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrazinamine,N-(triphenylphosphoranylidene)-
    • N-(Triphenylphosphoranylidene)-pyrazinamine
    • triphenyl(pyrazin-2-ylimino)-λ<sup>5</sup>-phosphane
    • 2-Pyrazinamine,N-(triphenylphosphoranylidene)
    • N-(2-pyrazyl)triphenyliminophosphorane
    • Pyrazinamine,N-(triphenylphosphoranylidene)-(9CI)
    • 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine
    • triphenyl(pyrazin-2-ylimino)-lambda5-phosphane
    • FT-0706193
    • DTXSID60499537
    • 69982-02-1
    • Inchi: InChI=1S/C22H18N3P/c1-4-10-19(11-5-1)26(20-12-6-2-7-13-20,21-14-8-3-9-15-21)25-22-18-23-16-17-24-22/h1-18H
    • InChI Key: BIHZFLHEXJFVGG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)P(=NC2=NC=CN=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 355.12400
  • Monoisotopic Mass: 355.12383458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • PSA: 47.95000
  • LogP: 4.28580

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